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Introduction

3-(N-Ethylaminocarbonyl)phenylboronic acid is a bifunctional organic compound of
significant interest in medicinal chemistry and materials science. Its phenylboronic acid moiety
offers a versatile handle for various chemical transformations, most notably the Suzuki-Miyaura
cross-coupling reaction, and provides a recognition site for diols, such as those found in
carbohydrates. The N-ethylaminocarbonyl group imparts distinct polarity and hydrogen bonding
capabilities, influencing the molecule's solubility, crystal packing, and interaction with biological
targets.

This technical guide provides an in-depth analysis of the expected spectroscopic data for 3-(N-
Ethylaminocarbonyl)phenylboronic acid, including Nuclear Magnetic Resonance (NMR),
Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is
crucial for confirming the chemical identity, purity, and structural integrity of the compound. This
document is intended for researchers, scientists, and drug development professionals who
require a thorough understanding of the spectroscopic properties of this molecule.

Molecular Structure and Spectroscopic Overview

The chemical structure of 3-(N-Ethylaminocarbonyl)phenylboronic acid is presented below:
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Systematic Name: 3-(Ethylcarbamoyl)phenylboronic acid CAS Number: 850568-35-3 Molecular
Formula: CoH12BNO3s Molecular Weight: 193.01 g/mol

The spectroscopic characterization of this molecule is dictated by its constituent functional
groups: a meta-substituted benzene ring, a boronic acid group (-B(OH)z), and an N-ethyl amide
group (-CONHCH2CHs). Each of these components will give rise to characteristic signals in the
NMR, IR, and MS spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule. For 3-(N-Ethylaminocarbonyl)phenylboronic acid, *H, 13C, and 1B
NMR experiments are particularly informative.

'H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons
and their connectivity. The expected chemical shifts (d) in a suitable solvent like DMSO-ds are
as follows:
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Proton
Assignment

Expected
Chemical Shift

(Ppm)

Multiplicity

Integration

Notes

Aromatic-H

75-8.2

4H

The four protons
on the benzene
ring will appear
as a complex
multiplet due to
their distinct
chemical
environments
and coupling

patterns.

Amide-NH

8.5-9.0

1H

The amide
proton will likely
appear as a
triplet due to
coupling with the
adjacent
methylene (-
CHz-) protons.
Its chemical shift
iS sensitive to
solvent and

concentration.

Boronic acid-OH

~8.0 (broad)

2H

The acidic
protons of the
boronic acid
group are often
broad and may
exchange with
residual water in
the solvent. Their
chemical shift

can be variable.
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Methylene (-
CHz2-)

3.2-34

2H

The methylene
protons are
coupled to the
methyl protons,
resulting in a

quartet.

Methyl (-CHs)

10-12

3H

The terminal
methyl protons
will appear as a
triplet due to
coupling with the
methylene

protons.

3C NMR Spectroscopy

The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the

molecule.

Carbon Assignment

Expected Chemical Shift
(Ppm)

Notes

The amide carbonyl carbon is

Carbonyl (C=0) 165 - 170 ) 0 )
typically found in this region.
The aromatic carbons will give
rise to several signals in this
range. The carbon attached to

Aromatic-C 125 - 140 the boron atom may show a
broader signal due to
quadrupolar relaxation of the
boron nucleus.

Methylene (-CHz-) 35-40

Methyl (-CHs) 14 - 16
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B NMR Spectroscopy

Boron-11 NMR is a specialized technique that is highly informative for boron-containing
compounds.[1][2][3]

_ Expected Chemical Shift
Boron Species Notes

(ppm)

In its free form, the boron atom

is sp2 hybridized and will

Trigonal boronic acid 28-33 o ) o
exhibit a chemical shift in this
range.[1][3]

In the presence of diols or in
certain solvent systems, the
] boronic acid can form a
Tetracoordinated boronate 5-10

tetracoordinated boronate
ester, shifting the 11B signal
upfield.[1][2][3]

Experimental Protocol for NMR Data Acquisition:

e Sample Preparation: Dissolve 5-10 mg of 3-(N-Ethylaminocarbonyl)phenylboronic acid in
approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-ds, CD30D).

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

e 1H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-
noise ratio.

e 13C NMR: A proton-decoupled 13C experiment, such as a standard PENDANT or APT
sequence, should be performed.

e 11B NMR: A proton-decoupled 1B experiment should be acquired. The spectral width should
be set to encompass the expected chemical shift range for boronic acids.
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Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a

molecule. The IR spectrum of 3-(N-Ethylaminocarbonyl)phenylboronic acid will be

characterized by the vibrational modes of the amide, boronic acid, and aromatic moieties.

Vibrational Mode

Expected
Wavenumber (cm~?)

Intensity

Notes

O-H stretch (boronic

This broad absorption

is characteristic of the

) 3200 - 3600 Strong, broad hydrogen-bonded O-H
aci
groups of the boronic
acid.[4]
This peak may be
N-H stretch (amide) 3300 - 3500 Medium partially obscured by
the broad O-H stretch.
C-H stretch (aromatic) 3000 - 3100 Medium
C-H stretch (aliphatic) 2850 - 3000 Medium
A strong, sharp peak
C=0 stretch (amide 1) 1630 - 1680 Strong characteristic of the
amide carbonyl group.
N-H bend (amide II) 1510 - 1570 Medium
A series of bands in
C=C stretch ) this region is
) 1450 - 1600 Medium o
(aromatic) indicative of the
benzene ring.
A strong absorption
characteristic of the B-
B-O stretch 1310 - 1380 Strong ) )
O single bond in
boronic acids.[4][5][6]
Experimental Protocol for IR Data Acquisition:
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o Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total
Reflectance (ATR) accessory or as a KBr pellet.

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

» Data Acquisition: A background spectrum is collected first, followed by the sample spectrum.
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Sample Preparation
(ATR or KBr Pellet)

@e Background Sp@

Data Processing
(Baseline Correction)

Peak Identification &
Functional Group Assignment

Click to download full resolution via product page

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For 3-(N-Ethylaminocarbonyl)phenylboronic acid, electrospray ionization
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(ESI) is a suitable technique.

lon Expected m/z Notes

The protonated molecule is

[M+H]* 194.09 _ S
expected in positive ion mode.
The deprotonated molecule is
[M-H]~ 192.08 expected in negative ion
mode.
Adducts with sodium are
[M+Na]* 216.07

common in ESI-MS.

High-Resolution Mass Spectrometry (HRMS): HRMS can be used to confirm the elemental
composition of the molecule. For CeH12BNOs3, the calculated exact mass for the [M+H]™* ion is
194.0983.

Experimental Protocol for MS Data Acquisition:

o Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable
solvent such as methanol or acetonitrile.

 Instrumentation: Use an ESI mass spectrometer, which can be coupled to a liquid
chromatography (LC) system for purity analysis.

o Data Acquisition: Infuse the sample solution into the ESI source. Acquire spectra in both
positive and negative ion modes.
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Conclusion

The comprehensive spectroscopic analysis of 3-(N-Ethylaminocarbonyl)phenylboronic acid,
employing *H, 13C, and B NMR, IR spectroscopy, and mass spectrometry, provides a robust
methodology for its structural confirmation and purity assessment. The expected spectral data
presented in this guide serve as a valuable reference for researchers working with this
compound. Adherence to the outlined experimental protocols will ensure the acquisition of
high-quality data, enabling confident structural elucidation and characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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